(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride
Overview
Description
(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12BrNO2·HCl It is a derivative of phenethylamine, characterized by the presence of bromine and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxybenzaldehyde, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Reduction: The resulting 2-bromo-4,5-dimethoxybenzaldehyde is then reduced to 2-bromo-4,5-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride.
Amination: The benzyl alcohol is converted to (2-Bromo-4,5-dimethoxyphenyl)methanamine through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while the amine group can undergo reduction to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted phenylmethanamines.
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Its effects are mediated through binding to neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with similar aromatic substitution patterns.
2,4-Dimethoxybenzylamine: Another phenethylamine derivative with methoxy groups but lacking the bromine atom.
5-Amino-pyrazoles: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
(2-Bromo-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the specific combination of bromine and methoxy groups on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUGVGNECAARQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.